molecular formula C14H15NO B12051735 3-(Naphthalen-1-yloxy)pyrrolidine

3-(Naphthalen-1-yloxy)pyrrolidine

Cat. No.: B12051735
M. Wt: 213.27 g/mol
InChI Key: JDZBOWZMSWOEJT-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yloxy)pyrrolidine is a pyrrolidine derivative featuring a naphthalen-1-yloxy substituent at the 3-position of the pyrrolidine ring. The naphthalene moiety enhances lipophilicity, which can influence membrane permeability and binding affinity to hydrophobic targets . Its hydrochloride salt form (CAS 2402829-36-9) is commercially available, improving aqueous solubility for experimental or therapeutic use .

Properties

IUPAC Name

3-naphthalen-1-yloxypyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-2-6-13-11(4-1)5-3-7-14(13)16-12-8-9-15-10-12/h1-7,12,15H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZBOWZMSWOEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Naphthyl 3-pyrrolidinyl ether undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Naphthyl 3-pyrrolidinyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Naphthyl 3-pyrrolidinyl ether involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known for its ability to interact with biological molecules, leading to various biological effects. The compound’s non-planar structure allows it to fit into different binding sites, making it a versatile scaffold in drug discovery .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations on the Pyrrolidine Ring

  • 3-(Naphthalen-1-yloxy)pyrrolidine vs. 1-(3-Methoxyphenyl)pyrrolidine (CAS 32040-07-6):
    The replacement of the naphthyloxy group with a 3-methoxyphenyl group reduces lipophilicity (predicted cLog P ~1.06 vs. ~4.2) and molecular weight (177.24 vs. ~255.3). The methoxy group introduces moderate polarity, lowering boiling point (174°C at 20 Torr) and altering pKa (5.68) compared to the naphthyloxy analog .

  • 3-(Naphthalen-1-yloxy)pyrrolidine vs. The morpholine ring increases polarity slightly but retains high lipophilicity, demonstrating that the naphthyloxy group dominates physicochemical properties regardless of the heterocyclic core .

Backbone Modifications

  • 3-(Naphthalen-1-yloxy)pyrrolidine vs. The hydroxyl group in the propanol derivative introduces hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability compared to the pyrrolidine analog .

Physicochemical Properties and Pharmacological Relevance

Lipophilicity and Bioactivity

  • Naphthalen-1-yloxy Group Impact : Compounds with this group exhibit higher cLog P values (~4.2) compared to phenyloxy analogs (cLog P ~3.2), correlating with improved inhibitory potency in TNF-α production assays .
  • Duloxetine-Related Compound F (CAS N/A): This structurally complex analog incorporates a thiophen-3-yl group and methylamine substituent (MW 333.88). The additional groups enhance receptor interactions but may introduce metabolic instability compared to simpler pyrrolidine derivatives .

Solubility and Salt Forms

  • The hydrochloride salt of 3-(Naphthalen-1-yl)pyrrolidine (CAS 2402829-36-9) is preferred for pharmaceutical formulations due to enhanced solubility. Unmodified analogs, such as 3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one, lack salt forms and may require solubilizing agents for in vivo studies .

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